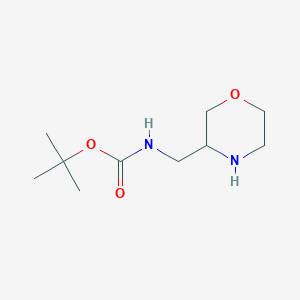

tert-Butyl (morpholin-3-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(morpholin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGAMPLHQAGRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599236 | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-75-8 | |

| Record name | Carbamic acid, (3-morpholinylmethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169750-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(morpholin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl Morpholin 3 Ylmethyl Carbamate

Precursor Identification and Design Considerations

The synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate hinges on the strategic selection and preparation of key precursors. The core structure logically deconstructs into two primary components: the chiral morpholine-3-ylmethanamine backbone and the tert-butoxycarbonyl (Boc) protecting group.

Key Precursors:

(Morpholin-3-yl)methanamine: This is the foundational amine that provides the heterocyclic framework. A critical design consideration is the stereochemistry at the C3 position of the morpholine (B109124) ring. The synthesis can be tailored to produce the (R)-enantiomer, the (S)-enantiomer, or the racemic mixture, depending on the desired final product. The synthesis of this precursor itself can start from simpler, commercially available chiral molecules like serine derivatives, which are cyclized to form the morpholine ring.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This is the most common and efficient reagent for introducing the Boc protecting group onto an amine. Its reactivity is easily controlled, and the byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.

Reaction Pathways and Optimized Conditions

The formation of the target compound is primarily achieved by creating a carbamate (B1207046) linkage between the primary amine of (morpholin-3-yl)methanamine and the Boc group.

Conventional Synthetic Approaches

The most conventional and widely used method for synthesizing this compound is the reaction of (morpholin-3-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). This nucleophilic acyl substitution reaction is typically performed under mild conditions to ensure high yield and selectivity.

The reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of Boc₂O. A base is often used to facilitate the reaction by deprotonating the amine, increasing its nucleophilicity, and neutralizing the acidic byproduct.

Table 1: Optimized Conditions for Conventional Boc Protection

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (B52724). A biphasic system (e.g., Dioxane/water) can also be used. | Ensures solubility of reactants and does not interfere with the reaction. |

| Base | Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or N,N-Diisopropylethylamine (DIPEA). | Neutralizes the proton released from the amine, driving the reaction to completion. |

| Temperature | 0 °C to room temperature. | The reaction is typically exothermic; starting at a lower temperature helps control the reaction rate and minimize side reactions. |

| Stoichiometry | A slight excess (1.1-1.5 equivalents) of Boc₂O. | Ensures complete conversion of the starting amine. |

| Reaction Time | 2 to 24 hours. | Monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed. |

A typical procedure involves dissolving (morpholin-3-yl)methanamine and a base in a suitable solvent, cooling the mixture in an ice bath, and adding Boc₂O portion-wise or as a solution. The reaction is stirred until completion, followed by an aqueous workup to remove the base and other water-soluble impurities.

Another viable, though less common, pathway is reductive amination. nih.govmasterorganicchemistry.comharvard.edupurdue.edu This would involve reacting a suitable precursor, such as N-protected morpholine-3-carbaldehyde, with ammonia (B1221849) in the presence of a reducing agent. This would form the primary amine, which could then be protected in a subsequent step. A tandem approach could also be envisioned where the reductive amination is followed directly by Boc protection in a one-pot procedure. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. For the synthesis of this compound, microwave irradiation can significantly reduce the reaction time for the Boc protection step from hours to minutes. nih.govresearchgate.net

The mechanism remains the same as the conventional method, but the microwave energy provides efficient and uniform heating, leading to a dramatic increase in reaction kinetics. nih.gov This method is particularly advantageous for high-throughput synthesis in research and development settings.

Table 2: Comparison of Conventional vs. Microwave-Assisted Boc Protection

| Feature | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 2 - 24 hours | 5 - 15 minutes |

| Temperature | 0 - 25 °C | 60 - 100 °C (in a sealed vessel) |

| Yield | Generally high (85-95%) | Often comparable or slightly higher |

| Purity | High | High, often with fewer byproducts due to shorter reaction times |

Protecting Group Strategies and the Role of the tert-Butyl Carbamate (Boc) Group

Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group and prevent it from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its ideal characteristics. organic-chemistry.orgfishersci.co.uknih.govjk-sci.com

Role of the Boc Group:

Masking Reactivity: The Boc group temporarily converts the nucleophilic and basic primary amine into a non-nucleophilic carbamate. This prevents the amine from participating in subsequent reactions where it could act as a nucleophile or a base.

Enhancing Solubility: The bulky and lipophilic tert-butyl group often increases the solubility of the molecule in common organic solvents, which can facilitate reaction workups and purification. wiley-vch.de

Stability and Orthogonality: The Boc group is robust and stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive conditions (e.g., hydrogenolysis). organic-chemistry.orgnih.gov This stability allows for selective manipulation of other functional groups in the molecule. It is, however, readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), making it "orthogonal" to other protecting groups that are removed under different conditions (e.g., Fmoc, Cbz). fishersci.co.ukjk-sci.com

The strategic placement of the Boc group on the primary aminomethyl side chain is crucial. If the synthesis starts from a precursor where the morpholine ring nitrogen is unprotected, careful control of reaction conditions is necessary to favor the protection of the more nucleophilic primary amine over the less sterically accessible secondary amine.

Industrial Scale-up Manufacturing and Process Optimization

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces several challenges that must be addressed through process optimization. The primary goals are to ensure safety, cost-effectiveness, high yield, and high purity on a large scale.

Key Optimization Parameters:

Reagent Cost and Availability: For industrial production, inexpensive and readily available starting materials and reagents are preferred. The choice of base and solvent is critical; for example, using sodium bicarbonate instead of more expensive organic bases can significantly reduce costs.

Process Safety: Large-scale reactions require careful management of thermal hazards. The addition of Boc₂O can be exothermic, necessitating controlled addition rates and efficient cooling systems to prevent thermal runaway. The use of solvents with higher flash points may be preferred over more volatile ones like dichloromethane.

Workup and Isolation: On a large scale, extractive workups can be cumbersome and generate large volumes of aqueous waste. Optimization focuses on developing a process where the product can be isolated directly by crystallization from the reaction mixture. google.com This is often achieved by performing a solvent swap after the reaction is complete to a solvent system in which the product is poorly soluble while impurities remain in solution.

Waste Reduction: Green chemistry principles are increasingly important in industrial synthesis. This involves minimizing waste by using catalytic processes where possible, recycling solvents, and avoiding hazardous reagents. acs.org

Purification Techniques for Research-Grade Material

Achieving high purity is essential for the use of this compound in research, particularly as a building block for pharmaceutical compounds. Several techniques are employed to purify the crude product after synthesis.

Aqueous Extraction: This is the first step after the reaction is complete. The reaction mixture is typically washed with a dilute acid (to remove any remaining base like TEA), followed by a wash with a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine (to reduce the amount of water in the organic layer).

Column Chromatography: For laboratory-scale purification, flash column chromatography is the most common method. beilstein-journals.orgresearchgate.net

Stationary Phase: Silica (B1680970) gel is the standard stationary phase. However, the slightly acidic nature of silica can sometimes cause partial deprotection of the Boc group, leading to streaking on the TLC plate and lower yields. chemicalforums.com To mitigate this, the silica can be neutralized by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. biotage.com Alternatively, a less acidic stationary phase like alumina (B75360) can be used.

Mobile Phase: A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes or heptane (B126788) is typically used to elute the product from the column.

Crystallization/Recrystallization: If the compound is a solid, crystallization is a highly effective method for achieving excellent purity, especially on a larger scale. orgsyn.org The crude material is dissolved in a minimum amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Suitable solvents for Boc-protected amines often include hexane, ethyl acetate, or mixtures thereof. chemicalbook.com

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the material.

Stereochemical Aspects and Enantioselective Synthesis of Tert Butyl Morpholin 3 Ylmethyl Carbamate

Enantiomeric Forms: (S)- and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate

Due to the chiral center at the C3 position, tert-Butyl (morpholin-3-ylmethyl)carbamate exists as a pair of enantiomers: (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate and (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate. These molecules are non-superimposable mirror images of each other and can have distinct interactions with other chiral molecules, such as biological receptors and enzymes. The specific spatial arrangement of the aminomethyl group at the C3 position defines the (S) or (R) configuration. The properties of these enantiomers are detailed in the table below.

| Enantiomer | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | 1257850-88-6 ambeed.comlookchem.com | C₁₀H₂₀N₂O₃ ambeed.com | 216.28 g/mol ambeed.com |

| (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | 1257850-83-1 scbt.com | C₁₀H₂₀N₂O₃ scbt.com | 216.28 g/mol scbt.com |

Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically pure 3-substituted morpholines, including the title compound, is an area of significant research interest. Several strategies have been developed to achieve high levels of stereocontrol. These methods can be broadly categorized into three main approaches: forming the stereocenter before cyclization, during cyclization, or after cyclization. researchgate.net

One prominent strategy involves the use of chiral starting materials. For instance, enantiomerically pure amino acids like serine can serve as chiral templates for the construction of the morpholine (B109124) ring. rsc.org The synthesis of chiral 3-substituted morpholines has been achieved by starting with (R)- or (S)-N-benzylserine, which is then cyclized and reduced to yield the desired chiral morpholine derivative. rsc.org Another approach utilizes enantiomerically pure amino alcohols which can be converted to substituted morpholines in a four-step synthesis, with a key step being a Pd-catalyzed carboamination reaction that proceeds with retention of enantiomeric purity. nih.gov

Asymmetric hydrogenation of unsaturated morpholine precursors represents another powerful method. semanticscholar.org While this has been more extensively applied to the synthesis of 2-substituted chiral morpholines, there are examples of its use for creating 3-substituted chiral morpholines. researchgate.netsemanticscholar.org Additionally, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been shown to produce highly substituted chiral morpholines. banglajol.info

A summary of selected enantioselective synthesis methodologies is presented in the table below.

| Methodology | Chiral Source/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Chiral Template Synthesis | (R)- or (S)-Serine | Cyclization of N-benzylserine followed by reduction | rsc.org |

| Pd-Catalyzed Carboamination | Enantiomerically pure amino alcohols | Intramolecular cyclization of an N-aryl ethanolamine (B43304) derivative | nih.gov |

| Electrophile-Induced Cyclization | Optically pure N-allyl-β-aminoalcohols | Bromine-induced cyclization | banglajol.info |

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | Hydrogenation of a dehydromorpholine precursor | semanticscholar.org |

Chiral Resolution Techniques for Enantiomer Separation

In cases where an enantioselective synthesis is not employed, a racemic mixture of this compound may be produced. The separation of these enantiomers can be achieved through chiral resolution techniques. One of the most effective methods for resolving chiral compounds is enzymatic kinetic resolution (EKR). mdpi.comnih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comnih.gov For example, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was successfully achieved using Candida antarctica lipase (B570770) B (CAL-B), which led to the separation of optically pure (R)- and (S)-enantiomers with high enantioselectivity. mdpi.comnih.gov This approach could potentially be adapted for the resolution of racemic this compound or its precursors.

Other chiral separation techniques include chromatography on a chiral stationary phase (chiral HPLC), which is a common analytical and preparative method for separating enantiomers. nih.gov

Influence of Stereochemistry on Chemical Reactivity and Biological Activity

The stereochemistry of a molecule can significantly influence its chemical reactivity and, more importantly, its biological activity. nih.gov For chiral molecules like this compound, the three-dimensional arrangement of atoms is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors. nih.gov It is well-documented for many drugs that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

In the context of morpholine derivatives, structure-activity relationship studies have consistently shown that biological activity is often dependent on stereochemistry. nih.gov For instance, the noradrenaline uptake inhibiting activity of certain 2-substituted morpholine analogs resides mainly in the S-enantiomer. rsc.org Similarly, studies on other chiral compounds have demonstrated that stereochemistry can be a key driver for potency and pharmacokinetics, and can even affect transport across cell membranes. nih.gov Therefore, the synthesis and biological evaluation of the individual (S)- and (R)-enantiomers of this compound are essential to fully characterize its pharmacological profile and identify the eutomer (the more active enantiomer).

Reactivity and Chemical Transformations of Tert Butyl Morpholin 3 Ylmethyl Carbamate

Reactivity Profiles of the Amine Functionality

The secondary amine within the morpholine (B109124) ring is a key site of reactivity in tert-butyl (morpholin-3-ylmethyl)carbamate. As a typical secondary amine, it is nucleophilic and can participate in a variety of bond-forming reactions. This nucleophilicity allows for reactions such as alkylation, acylation, and arylation, providing a straightforward method for introducing substituents at the 4-position of the morpholine ring.

The presence of the bulky tert-butyl carbamate (B1207046) group can sterically influence the approach of reactants to the morpholine nitrogen, although it does not prevent reaction. The reactivity of this amine is fundamental to its application in building more complex molecules, particularly in the synthesis of pharmaceutical intermediates where the morpholine scaffold is a common motif.

Transformations Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The primary transformation involving the carbamate group in this compound is its deprotection to reveal the primary amine.

This deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. The removal of the Boc group is a crucial step in synthetic pathways where subsequent modification of the resulting primary amine is desired. The stability of the Boc group to a wide range of non-acidic reagents allows for selective manipulation of other parts of the molecule, such as the secondary amine of the morpholine ring, without affecting the protected primary amine.

Participation in Electrophilic and Nucleophilic Reactions

The dual functionality of this compound allows it to act as both a nucleophile and, after deprotection, to introduce a nucleophilic primary amine. The secondary amine of the morpholine ring is inherently nucleophilic and readily reacts with a variety of electrophiles.

Table 1: Examples of Nucleophilic Reactions at the Morpholine Nitrogen

| Electrophile | Reaction Type | Product Type |

|---|---|---|

| Alkyl Halides (e.g., Benzyl Bromide) | Alkylation | N-Alkylmorpholine |

| Acyl Halides (e.g., Acetyl Chloride) | Acylation | N-Acylmorpholine |

Upon removal of the Boc protecting group, the exposed primary amine is also a potent nucleophile, capable of participating in a similar range of reactions, including the formation of amides, sulfonamides, and secondary amines through reductive amination.

Catalytic Organic Reactions

This compound is a valuable substrate in several important catalytic organic reactions, which significantly expands its synthetic utility.

Catalytic Hydrogenation

While the morpholine ring itself is saturated, catalytic hydrogenation can be employed to reduce other functional groups that may be introduced into molecules derived from this compound. For instance, if the morpholine nitrogen is coupled with an aromatic system containing reducible groups (such as nitro or cyano groups), these can be selectively reduced via catalytic hydrogenation without affecting the morpholine ring. Common catalysts for such transformations include palladium on carbon (Pd/C) under a hydrogen atmosphere.

Carbon-Nitrogen and Carbon-Oxygen Bond Formations (e.g., Buchwald-Hartwig Coupling)

The secondary amine of the morpholine ring in this compound is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between the morpholine nitrogen and an aryl or heteroaryl halide or triflate. nih.gov This transformation is of great significance in medicinal chemistry for the synthesis of compounds containing an N-arylmorpholine moiety.

The general conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the aryl halide.

Table 2: Typical Conditions for Buchwald-Hartwig Amination with Morpholine Derivatives

| Component | Example |

|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, RuPhos, BINAP |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

This reaction provides a powerful and versatile method for the synthesis of a wide array of N-aryl morpholine derivatives from this compound, highlighting its importance as a building block in modern organic synthesis.

Multi-component Reaction Chemistry

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The secondary amine of the morpholine ring in this compound is well-suited to participate as the amine component in several named reactions.

Mannich Reaction

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. In the context of this compound, the secondary amine of the morpholine ring can act as the nucleophilic amine component.

The general mechanism involves the formation of an Eschenmoser-like salt intermediate from the reaction of the aldehyde and the morpholine nitrogen. This electrophilic species then reacts with the enol form of a ketone or other active hydrogen compound to yield the corresponding Mannich base. The Boc-protected primary amine is expected to remain intact under typical Mannich reaction conditions.

Table 1: Hypothetical Mannich Reaction with this compound

| Aldehyde | Carbonyl Compound | Product |

| Formaldehyde | Acetophenone | tert-butyl ((4-(3-oxo-3-phenylpropyl)morpholin-3-yl)methyl)carbamate |

| Benzaldehyde | Acetone | tert-butyl ((4-(1-phenyl-3-oxobutan-2-yl)morpholin-3-yl)methyl)carbamate |

| Isobutyraldehyde | Cyclohexanone | tert-butyl ((4-(2-(2-oxocyclohexyl)propyl)morpholin-3-yl)methyl)carbamate |

Petasis Reaction

The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org Similar to the Mannich reaction, the secondary amine of this compound can serve as the amine component.

This reaction proceeds through the condensation of the amine and the carbonyl compound to form an iminium ion, which then reacts with the organoboronic acid in a nucleophilic addition. The versatility of commercially available boronic acids allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and vinyl groups.

Table 2: Hypothetical Petasis Reaction with this compound

| Carbonyl Compound | Boronic Acid | Product |

| Glyoxylic acid | Phenylboronic acid | 2-(4-(((tert-butoxycarbonyl)amino)methyl)morpholino)-2-phenylacetic acid |

| Salicylaldehyde | Vinylboronic acid | tert-butyl ((4-(1-(2-hydroxyphenyl)allyl)morpholin-3-yl)methyl)carbamate |

| Pyruvic acid | 4-Methoxyphenylboronic acid | 2-(4-(((tert-butoxycarbonyl)amino)methyl)morpholino)-2-(4-methoxyphenyl)propanoic acid |

Ugi Reaction

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction is renowned for its ability to rapidly generate complex α-aminoacyl amide derivatives. The secondary amine of this compound can participate as the amine input.

The reaction mechanism is thought to involve the formation of an iminium ion from the aldehyde and the amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) leads to the final product. The high convergence and atom economy of the Ugi reaction make it a highly efficient method for creating diverse molecular scaffolds.

Table 3: Hypothetical Ugi Reaction with this compound

| Aldehyde | Carboxylic Acid | Isocyanide | Product |

| Isobutyraldehyde | Acetic acid | tert-butyl isocyanide | 2-(4-(((tert-butoxycarbonyl)amino)methyl)morpholino)-N-(tert-butyl)-3-methylbutanamide |

| Benzaldehyde | Benzoic acid | Cyclohexyl isocyanide | 2-(4-(((tert-butoxycarbonyl)amino)methyl)morpholino)-N-cyclohexyl-2-phenylacetamide |

| Furfural | Propionic acid | Benzyl isocyanide | N-benzyl-2-(4-(((tert-butoxycarbonyl)amino)methyl)morpholino)-2-(furan-2-yl)propanamide |

Selective Derivatization and Functionalization Strategies

The presence of two nitrogen atoms with different reactivities in this compound allows for selective functionalization. The secondary amine of the morpholine ring is significantly more nucleophilic and less sterically hindered than the nitrogen of the Boc-protected primary amine. This difference in reactivity can be exploited to achieve selective derivatization at the morpholine nitrogen.

Common strategies for the selective functionalization of the secondary amine include:

N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride. Reaction conditions can be tuned to favor mono-alkylation.

N-Acylation: Acyl groups can be introduced using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the acid byproduct.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.

The Boc protecting group on the primary amine is generally stable to the basic and mildly acidic conditions often employed in these transformations. However, it can be readily removed under strongly acidic conditions (e.g., trifluoroacetic acid) or through treatment with reagents like trimethylsilyl iodide, which would unveil the primary amine for further functionalization if desired. This orthogonality allows for a stepwise approach to the synthesis of more complex molecules.

Table 4: Examples of Selective Functionalization of this compound

| Reagent | Reaction Type | Product |

| Benzyl bromide, K₂CO₃ | N-Alkylation | tert-butyl ((4-benzylmorpholin-3-yl)methyl)carbamate |

| Acetyl chloride, Et₃N | N-Acylation | tert-butyl ((4-acetylmorpholin-3-yl)methyl)carbamate |

| 1-fluoro-4-nitrobenzene, DIPEA | N-Arylation (SNAr) | tert-butyl ((4-(4-nitrophenyl)morpholin-3-yl)methyl)carbamate |

| Acrylonitrile | Michael Addition | tert-butyl ((4-(2-cyanoethyl)morpholin-3-yl)methyl)carbamate |

This compound: A Versatile Scaffold in Modern Synthetic Chemistry

This compound is a heterocyclic compound that has garnered significant attention in the field of advanced chemical synthesis. Its unique structural features, combining a morpholine ring and a Boc-protected aminomethyl group, make it a valuable building block for the construction of complex molecular architectures and pharmacologically active agents. This article explores the multifaceted applications of this compound in chemical synthesis, focusing on its role as an organic building block, its utility in the synthesis of diverse compound classes, and its strategic importance in the development of novel therapeutics.

Applications in Advanced Chemical Synthesis

The strategic importance of tert-butyl (morpholin-3-ylmethyl)carbamate in synthetic organic chemistry is underscored by its versatile applications, ranging from its use as a fundamental building block to its role as a key intermediate in the synthesis of complex bioactive molecules.

This compound serves as a crucial chiral building block for the synthesis of complex molecular structures. The morpholine (B109124) moiety provides a conformationally constrained scaffold, while the Boc-protected primary amine offers a versatile handle for further chemical modifications. The chirality at the C-3 position of the morpholine ring is of particular importance in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. nih.govrsc.org

A prime example of its application is in the synthesis of substituted morpholines through palladium-catalyzed carboamination reactions. nih.govnih.gov This methodology enables the creation of cis-3,5-disubstituted morpholines with a high degree of stereocontrol. nih.gov The tert-butyl carbamate (B1207046) group plays a pivotal role in these synthetic strategies, acting as a protecting group for the amine functionality, which can be deprotected under specific conditions to allow for further functionalization.

This carbamate derivative is a key intermediate in the multi-step synthesis of various classes of compounds, most notably in the pharmaceutical industry. Its utility is prominently demonstrated in the synthesis of the β-lactamase inhibitor, Relebactam. The synthesis of Relebactam highlights the importance of chiral morpholine derivatives as key structural components of modern therapeutic agents.

The morpholine core is a prevalent scaffold in a variety of bioactive compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and various kinases. nist.gov Although direct synthesis of these inhibitors from this compound is not extensively documented in publicly available literature, its structural similarity to intermediates used in these syntheses suggests its potential as a precursor. The development of synthetic routes to novel DPP-IV inhibitors often involves the incorporation of substituted morpholine moieties.

The chemical reactivity of this compound allows for the preparation of a wide array of structural analogues and novel derivatives. The Boc-protecting group can be readily removed to liberate the primary amine, which can then undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation.

Furthermore, the secondary amine within the morpholine ring can also be functionalized, leading to N-substituted derivatives. These modifications can be strategically employed to modulate the physicochemical properties and biological activity of the resulting molecules. The synthesis of substituted morpholines is a topic of significant interest in medicinal chemistry, with numerous methods being developed to access novel derivatives with diverse substitution patterns. organic-chemistry.orgresearchgate.net

The morpholine ring system is a fundamental heterocyclic scaffold in medicinal chemistry. This compound serves as a valuable starting material for the construction of more complex heterocyclic systems. For instance, the functional groups present in this molecule can be utilized in cyclization reactions to form fused bicyclic or polycyclic heterocyclic compounds.

While specific examples of such transformations starting directly from this compound are not widespread in the literature, the general principles of heterocyclic synthesis suggest its potential in this area. The reactivity of the amine functionalities, coupled with the inherent structure of the morpholine ring, provides opportunities for the construction of novel heterocyclic frameworks.

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable pharmacokinetic properties. researchgate.net this compound provides a ready source of this important scaffold, incorporating a protected amine for facile elaboration into a desired pharmacophore.

The conformationally restricted nature of the morpholine ring can help to pre-organize substituents in a specific spatial orientation, which can be crucial for binding to biological targets such as enzymes and receptors. This is particularly relevant in the design of kinase inhibitors, where precise positioning of functional groups is often required for potent and selective inhibition. The use of morpholine-containing fragments is a common strategy in the design of inhibitors for a variety of kinase targets. nist.gov

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol scbt.com |

| CAS Number | 1257850-88-6 (S-enantiomer) ambeed.com |

| Appearance | Solid |

| Solubility | Soluble in methylene (B1212753) chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. chemicalbook.com |

Table 2: Spectroscopic Data for tert-Butyl carbamate (a related compound)

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 rsc.org |

| Mass Spectrum (EI) | Major peaks at m/z 57, 41, 117, 74, 102 nist.gov |

Role in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Pharmacologically Active Compounds

The primary role of tert-Butyl (morpholin-3-ylmethyl)carbamate in medicinal chemistry is as a sophisticated starting material or intermediate in the synthesis of novel, pharmacologically active compounds. The carbamate (B1207046) group, specifically the tert-butoxycarbonyl (Boc) moiety, is a widely used protecting group for amines in organic synthesis. This protection is crucial as it allows for selective chemical modifications on other parts of a molecule without unintended reactions involving the amine group.

The synthesis of complex drug candidates often involves multi-step processes where precise control of reactivity is essential. Intermediates like this compound provide a pre-formed, stereochemically defined core—the morpholine (B109124) ring—which can be incorporated into a larger molecular architecture. The morpholine scaffold itself is a privileged structure in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.

Medicinal chemists utilize this compound to introduce the morpholine-methylamine substructure into target molecules. Following its incorporation, the Boc group can be easily removed under acidic conditions to reveal the primary amine, which can then be further functionalized, for example, by forming amides, ureas, or sulfonamides, to explore structure-activity relationships (SAR) and optimize the compound's interaction with its biological target.

Exploration of Biological Targets and Pathways

Inhibition of NOD-like Receptor Protein 3 (NLRP3) Inflammasome

The NOD-like Receptor Protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when overactivated, is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. nih.govnih.gov As such, the development of small-molecule inhibitors of the NLRP3 inflammasome is a major focus of therapeutic research. nih.gov

While direct synthesis of NLRP3 inhibitors using this compound is not explicitly detailed in the provided research, the compound represents a valuable scaffold for creating novel chemical entities for screening against this target. The development of potent NLRP3 inhibitors, such as MCC950 and its analogs, highlights the importance of complex heterocyclic structures in achieving high affinity and selectivity. researchgate.netnih.govnih.gov The morpholine moiety present in this compound is a desirable feature in drug design for its ability to form hydrogen bonds and improve pharmacokinetic properties. acs.org Therefore, this carbamate can be used as a building block to generate libraries of novel compounds, which can then be tested for their ability to inhibit NLRP3 inflammasome assembly and activation.

| Compound | Target | Reported IC50 | Reference |

|---|---|---|---|

| MCC950 | NLRP3 Inflammasome | 8 nM | nih.govebi.ac.uk |

| Compound 32 (Oxazole Scaffold) | NLRP3 Inflammasome | Not specified, but orally bioactive | nih.gov |

| Quinazolin-4(3H)-one 2k | NLRP3 Inflammasome | 5 µM | researchgate.net |

Application in Neurodegenerative Disorder Research

Parkinson's Disease

A promising therapeutic strategy for Parkinson's disease (PD) involves the inhibition of Leucine-rich repeat kinase 2 (LRRK2), as mutations in this enzyme are linked to both familial and idiopathic forms of the disease. nih.govnih.gov The development of potent and selective LRRK2 inhibitors is an active area of research. These inhibitors are often complex heterocyclic molecules designed to fit into the ATP-binding pocket of the kinase.

The morpholine ring is a common feature in many kinase inhibitors, valued for its ability to confer favorable properties. Building blocks like this compound are therefore highly relevant for the synthesis of novel LRRK2 inhibitors. By incorporating this morpholine-containing intermediate, medicinal chemists can systematically modify a lead structure to improve its potency, selectivity, and brain penetrance—a critical factor for drugs targeting neurodegenerative diseases. nih.gov

Frontotemporal Dementia

Frontotemporal dementia (FTD) is a neurodegenerative disorder characterized by abnormalities in various neurotransmitter systems. cam.ac.uk Therapeutic research in this area includes the development of compounds that can modulate these systems. While there is no direct reported use of this compound in FTD research, its structural motifs are pertinent to the design of neurologically active compounds. For instance, morpholine-containing structures have been explored for the development of cholinesterase inhibitors, a class of drugs used to treat cognitive symptoms in some dementias. The versatility of the carbamate allows it to be used in the synthesis of diverse molecular architectures that could be screened for activity against targets relevant to FTD.

Development of Lead Compounds for Therapeutic Development

A lead compound is a chemical compound that has shown promising pharmacological activity and serves as the starting point for more extensive drug development. The journey from an initial "hit" from a high-throughput screen to a "lead" compound involves extensive chemical modification to optimize its drug-like properties.

This compound is an ideal intermediate for this optimization process. Its distinct components—the chiral morpholine ring and the protected amine—allow for systematic structural modifications. Chemists can use this building block to:

Introduce a key pharmacophore : The morpholine ring can serve as a crucial interaction point with a biological target.

Modify solubility and metabolism : The morpholine group can improve the aqueous solubility and metabolic stability of a potential drug.

Explore Structure-Activity Relationships (SAR) : By deprotecting the amine and creating a series of derivatives (e.g., amides, sulfonamides), researchers can systematically probe how different functional groups at that position affect the compound's potency and selectivity, thereby guiding the development of a more effective lead compound.

This structured approach is fundamental to modern drug discovery, enabling the rational design and synthesis of next-generation therapeutics for a wide range of diseases.

Structure-Activity Relationship (SAR) Studies and Molecular Modification

This compound serves as a valuable scaffold and intermediate in medicinal chemistry, primarily in the context of structure-activity relationship (SAR) studies. The compound itself is not typically the final active pharmaceutical ingredient but rather a key building block for the synthesis of a diverse library of molecules to investigate how chemical structure influences biological activity. researchgate.netnih.govresearchgate.net

The core structure of this compound contains two key features that are frequently exploited in molecular modification for drug discovery: the morpholine ring and the tert-butoxycarbonyl (Boc) protected amine.

The Morpholine Moiety: The morpholine ring is considered a "privileged" structure in medicinal chemistry. Its presence in a molecule can favorably influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. researchgate.netsemanticscholar.org The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. nih.gov Furthermore, the chair conformation of the morpholine ring provides a defined three-dimensional geometry that can be used to orient other functional groups in a specific spatial arrangement to optimize interactions with a receptor or enzyme active site. nih.gov

The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines in organic synthesis. nih.govnbinno.com In the case of this compound, the Boc group allows for the selective modification of other parts of the molecule. More importantly, its facile removal under acidic conditions reveals a primary amine. This primary amine can then be readily derivatized with a wide array of chemical functionalities, such as different alkyl or aryl groups, amides, ureas, sulfonamides, and more. This strategy allows for the systematic exploration of the chemical space around the morpholin-3-ylmethylamine core to build a comprehensive SAR.

Molecular Modification Strategies and SAR Exploration:

A typical SAR study involving this compound would involve a series of chemical transformations. The general scheme for such a study is outlined below:

Deprotection: Removal of the Boc group to yield (morpholin-3-yl)methanamine.

Derivatization: Reaction of the newly formed primary amine with various electrophiles to introduce diverse substituents.

The resulting library of compounds would then be screened for biological activity. By comparing the activity of the different derivatives, medicinal chemists can deduce key information about the structural requirements for a desired biological effect.

Below is an illustrative table detailing potential modifications and their intended impact on SAR:

| Modification Site | Type of Modification | Rationale for SAR Studies |

| Primary Amine (after deprotection) | Acylation to form amides | Explore the role of hydrogen bonding and steric bulk at this position. |

| Reductive amination with aldehydes/ketones | Introduce a variety of alkyl and aryl groups to probe hydrophobic and aromatic interactions. | |

| Sulfonylation to form sulfonamides | Investigate the impact of different electronic and hydrogen bonding properties. | |

| Reaction with isocyanates to form ureas | Introduce additional hydrogen bond donors and acceptors. | |

| Morpholine Nitrogen | Alkylation or arylation | Modulate the basicity and steric environment of the morpholine ring. |

| Morpholine Ring | Introduction of substituents on the carbon atoms | Alter the conformation and lipophilicity of the morpholine ring. |

Through such systematic modifications, researchers can identify the optimal substituents and structural features that lead to enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.netnih.gov

Relevance in Agrochemical Research and Development

While specific data on the direct use of this compound in agrochemical research is not extensively documented in publicly available literature, its structural components, particularly the morpholine ring, have significant relevance in the development of new crop protection agents. e3s-conferences.orgnih.gov

The Role of Morpholine in Agrochemicals:

The morpholine moiety is a well-established pharmacophore in a class of fungicides known as morpholine fungicides. bcpc.org These fungicides act by inhibiting sterol biosynthesis in fungi, a crucial pathway for maintaining the integrity of their cell membranes. bcpc.org Notable examples of morpholine-based fungicides include fenpropimorph and tridemorph, which have been used to control diseases like powdery mildew in cereals. bcpc.org

Potential Application of this compound in Agrochemical R&D:

Given the proven success of morpholine-containing compounds in agriculture, this compound represents a valuable starting material for the synthesis of novel agrochemicals. Similar to its role in medicinal chemistry, this compound can be used as a building block to create a library of new morpholine derivatives for screening in agrochemical assays.

The research and development process would likely follow these steps:

Synthesis of Analogs: Utilizing the deprotection and derivatization strategies described in the previous section to generate a diverse set of compounds based on the (morpholin-3-yl)methanamine core.

Biological Screening: Testing the synthesized compounds for various agrochemical activities, including:

Fungicidal activity: Against a panel of economically important plant pathogenic fungi.

Herbicidal activity: Assessing their ability to control the growth of common weeds.

Insecticidal activity: Evaluating their efficacy against key insect pests.

The data from these screenings would be used to establish SAR for agrochemical applications, guiding the design of more potent and selective crop protection agents.

The table below outlines hypothetical structural modifications and their potential impact on agrochemical properties:

| Structural Moiety | Potential Modification | Hypothesized Impact on Agrochemical Activity |

| Morpholine Ring | Substitution on the ring | Could influence the spectrum of fungal pathogens controlled. |

| Replacement with other heterocycles | May lead to novel modes of action. | |

| Side Chain | Variation of the linker length | Could affect the compound's ability to reach its target site. |

| Terminal Functional Group | Introduction of different lipophilic or polar groups | Can impact the compound's uptake and translocation in plants, as well as its environmental fate. |

By exploring the chemical space around the this compound scaffold, agrochemical researchers can potentially discover new active ingredients with improved efficacy, better safety profiles, and novel modes of action to combat the challenges of resistance and sustainability in agriculture. nih.govresearchgate.net

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of tert-Butyl (morpholin-3-ylmethyl)carbamate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

Detailed ¹H and ¹³C NMR data for this compound is not widely available in the public domain. However, based on the known structure, the expected chemical shifts can be predicted. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methylene (B1212753) bridge, and the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including those in the tert-butoxycarbonyl (Boc) protecting group and the morpholine core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl | ~1.4 |

| Morpholine Ring Protons | 2.5 - 4.0 |

| Methylene Bridge Protons | ~3.1 - 3.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃) | ~28 |

| tert-Butyl (quaternary C) | ~79 |

| Morpholine Ring Carbons | 45 - 75 |

| Methylene Bridge Carbon | ~45 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which aids in confirming the molecular formula.

While specific fragmentation patterns from experimental data are not publicly accessible, the expected molecular ion peak [M+H]⁺ for this compound (C₁₀H₂₀N₂O₃) would be approximately m/z 217.15. Fragmentation would likely involve the loss of the tert-butyl group or cleavage of the morpholine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (carbamate) | ~3300 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carbamate) | ~1680 |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A specific HPLC method for this compound would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the relatively low volatility and potential for thermal degradation of the carbamate (B1207046) group, direct analysis of this compound by GC may be challenging. Derivatization to a more volatile analogue might be necessary for successful GC analysis. If a suitable method were developed, it would provide an alternative means of purity assessment.

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, single-crystal X-ray diffraction would reveal the exact solid-state conformation of the morpholine ring, which typically adopts a chair conformation. It would also define the orientation of the carbamate side chain relative to the ring. While the specific crystal structure for this compound is not publicly available, analysis of analogous tert-butyl carbamate-containing compounds provides insight into the type of data obtained. mdpi.com For instance, crystallographic studies on similar molecules reveal detailed structural parameters. researchgate.netresearchgate.net

A typical crystallographic analysis yields a set of data that describes the unit cell of the crystal and the positions of the atoms within it. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. In the case of this compound, the N-H group of the carbamate and the nitrogen and oxygen atoms of the morpholine ring could all participate in hydrogen bonding.

Below is a representative table of crystallographic data that would be obtained for a compound of this class.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀N₂O₃ |

| Formula Weight | 216.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4369 |

| b (Å) | 9.4976 |

| c (Å) | 10.8153 |

| β (°) | 114.91 |

| Volume (ų) | 972.33 |

| Z (molecules/unit cell) | 4 |

Chiroptical Methods for Stereochemical Assignment

Since this compound possesses a chiral center at the C3 position of the morpholine ring, it can exist as two enantiomers: (R)-tert-Butyl (morpholin-3-ylmethyl)carbamate and (S)-tert-Butyl (morpholin-3-ylmethyl)carbamate. Chiroptical methods are essential for distinguishing between these enantiomers and assigning the absolute configuration. numberanalytics.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com

The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.com A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the molecule's structure.

Circular Dichroism (CD): This method measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. numberanalytics.com The resulting CD spectrum provides information about the stereochemical environment of the molecule's chromophores.

For a molecule like this compound, the carbamate group acts as a chromophore. The interaction of this chromophore with the chiral center at C3 will produce a characteristic CD signal, known as a Cotton effect. The sign of this Cotton effect (positive or negative) can often be correlated to the absolute configuration (R or S) of the chiral center using empirical rules or computational methods. nih.gov While specific experimental ORD or CD data for this compound are not readily found in the literature, the principles remain a standard method for such assignments. nih.govnih.gov For example, specific rotation measurements are commonly used to characterize chiral morpholine derivatives. banglajol.info

The data obtained from these methods are crucial for chemists synthesizing enantiomerically pure versions of the compound for various research applications.

| Technique | Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|---|

| Specific Rotation [α]D | Value | Positive (+) | Negative (-) |

| Circular Dichroism (CD) | Cotton Effect Sign | Positive | Negative |

| λmax (nm) | ~210 nm | ~210 nm |

Computational Chemistry and Molecular Modeling Studies

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) provides a simplified, classical mechanics-based model to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient, making it ideal for exploring the vast conformational landscape of flexible molecules like tert-Butyl (morpholin-3-ylmethyl)carbamate. The molecule possesses several rotatable bonds: within the morpholine (B109124) ring, the C-C bond connecting the ring to the side chain, and the C-N and C-O bonds of the carbamate (B1207046) group.

Molecular dynamics (MD) simulations extend this analysis by introducing the element of time, simulating the movement of atoms and bonds at a given temperature. An MD simulation would reveal how the molecule behaves in a dynamic environment, such as in a solvent like water or dimethyl sulfoxide. This technique can show transitions between different chair conformations of the morpholine ring and the flexibility of the side chain, providing a more realistic picture of its structural behavior than static models. The simulation would track the trajectory of each atom over time, allowing for the analysis of stable states, the energy barriers between them, and the average distribution of conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), offer a more accurate description of a molecule's electronic structure compared to molecular mechanics. These methods are used to predict a wide range of properties that are governed by the distribution of electrons.

For this compound, QC calculations can determine key electronic parameters. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. mdpi.com

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the electron density distribution on the molecule's surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the morpholine and carbamate groups, indicating regions prone to electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the N-H protons, highlighting sites for nucleophilic attack or hydrogen bond donation. Mulliken population analysis can also be used to determine electrostatic interactions with surfaces. mdpi.com

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderate to High | Indicates potential for electron donation, likely centered on N/O atoms. |

| LUMO Energy | High | Suggests a general resistance to accepting electrons. |

| HOMO-LUMO Gap | Large | Implies high chemical stability and low reactivity. mdpi.com |

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and intermolecular interactions. |

| ESP Maxima | Near N-H protons | Positive regions susceptible to nucleophilic interaction. |

| ESP Minima | Near C=O and morpholine oxygen | Negative regions susceptible to electrophilic interaction. |

Note: Specific values would require dedicated DFT calculations. The characteristics are based on the general properties of similar Boc-protected amines and morpholine derivatives.

Ligand-Protein Docking and Molecular Recognition Studies in Drug Discovery

The morpholine scaffold is a key component in many approved drugs and clinical candidates, often playing a role in binding to enzyme active sites or receptors. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships (SAR). e3s-conferences.org

Although this compound is more of a building block than a final drug candidate, docking studies could be used to assess its potential as a fragment or scaffold for designing more complex inhibitors. For example, researchers could dock this compound into the active site of a target protein to see if the morpholine ring or the carbamate group can form favorable interactions, such as hydrogen bonds or hydrophobic contacts. acs.org The docking score, an estimation of binding affinity, helps rank potential compounds. gyanvihar.orgnih.gov Studies on other morpholine derivatives have shown that the morpholine appendage is important for interacting with both polar and nonpolar residues in protein binding pockets. nih.gov

Molecular recognition studies would analyze the specific interactions predicted by docking. For this compound, key interactions could include:

Hydrogen Bonding: The morpholine nitrogen (if protonated) and the N-H of the carbamate can act as hydrogen bond donors. The oxygen atoms of the morpholine and the carbonyl group of the carbamate can act as hydrogen bond acceptors.

Hydrophobic Interactions: The tert-butyl group provides a bulky, hydrophobic moiety that can fit into lipophilic pockets within a protein active site.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra to experimental data.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The calculations would model the magnetic shielding around each nucleus, which is then converted into a chemical shift value. The predicted spectrum would show characteristic signals for the tert-butyl protons (a strong singlet), the morpholine ring protons (complex multiplets), and the methylene (B1212753) group protons.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the chemical bonds. The simulation would identify characteristic peaks, such as the N-H stretch, C-H stretches (from the alkyl and tert-butyl groups), the strong C=O stretch of the carbamate, and C-O-C stretches from the morpholine ring.

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Key Predicted Peaks/Signals | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | ~1.4 ppm (singlet, 9H) | tert-Butyl group |

| ~2.5-3.8 ppm (multiplets) | Morpholine ring and CH₂ protons | |

| ~5.0 ppm (broad, 1H) | N-H of carbamate | |

| ¹³C NMR | ~28 ppm | Methyl carbons of tert-butyl group |

| ~45-75 ppm | Carbons of morpholine ring and CH₂ | |

| ~80 ppm | Quaternary carbon of tert-butyl group | |

| ~156 ppm | Carbonyl carbon of carbamate | |

| IR | ~3350 cm⁻¹ | N-H stretch |

| ~2850-2950 cm⁻¹ | C-H stretch | |

| ~1680-1700 cm⁻¹ | C=O stretch (carbamate) |

Note: These are approximate values based on typical ranges for these functional groups.

In Silico Screening and Compound Design

This compound can be used as a scaffold in in silico screening and virtual library design. In this approach, the core structure of the molecule is used as a starting point, and various chemical substituents are computationally added to create a large, diverse library of virtual compounds.

This virtual library can then be screened against a biological target using high-throughput docking. mdpi.com The goal is to identify derivatives that have improved binding affinity or other desirable properties (like better selectivity or pharmacokinetic profiles). For example, the Boc-protecting group could be replaced with various other functionalities, or substitutions could be made on the morpholine ring. This process allows chemists to explore a vast chemical space and prioritize the most promising compounds for actual synthesis and experimental testing, saving significant time and resources. mdpi.com The morpholine scaffold itself is considered a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds, making it an excellent starting point for such design efforts. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate in multi-step reactions?

Methodological Answer: Synthesis optimization requires attention to protecting group stability, reaction intermediates, and purification steps. For example, tert-butyl carbamates are often introduced via Boc protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). In multi-step syntheses (e.g., coupling with morpholine derivatives), steric hindrance at the morpholin-3-ylmethyl group may necessitate elevated temperatures (80–100°C) or microwave-assisted reactions to improve yields . Post-synthesis, silica gel chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification, as evidenced in analogous carbamate syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques for robust characterization:

- HPLC/GC-MS : Assess purity (>98% by area normalization) using reverse-phase C18 columns and acetonitrile/water mobile phases.

- NMR (¹H/¹³C) : Confirm the presence of tert-butyl (δ ~1.4 ppm in ¹H NMR) and morpholine ring protons (δ ~3.6–2.5 ppm).

- FT-IR : Look for carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1530 cm⁻¹).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in structurally related tert-butyl carbamates .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stability data for tert-butyl carbamates under acidic/basic conditions?

Methodological Answer: Stability discrepancies often arise from varying solvent systems or substituent electronic effects. To resolve this:

- Perform pH-dependent stability assays (e.g., 0.1 M HCl/NaOH in THF/water) with LC-MS monitoring.

- Compare degradation kinetics of this compound with analogs (e.g., tert-butyl (piperidinylmethyl)carbamate) to isolate electronic or steric factors.

- Use DFT calculations to model carbamate bond dissociation energies under different conditions, as applied in studies of similar compounds .

- Reference contradictory stability profiles from peer-reviewed syntheses and adjust reaction protocols accordingly .

Q. How does the stereochemistry of the morpholin-3-ylmethyl group influence biological or catalytic activity in downstream applications?

Methodological Answer: Stereochemical effects are critical in receptor binding or asymmetric catalysis. To investigate:

- Synthesize enantiopure tert-butyl carbamates using chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution .

- Test enantiomers in bioactivity assays (e.g., enzyme inhibition) or catalytic cycles (e.g., organocatalysis) to compare efficacy.

- Use molecular docking simulations to predict interactions between the morpholine moiety and target proteins, leveraging crystal structure data from related compounds .

Q. What advanced techniques validate the hygroscopicity and storage stability of this compound?

Methodological Answer:

- Dynamic vapor sorption (DVS) : Quantify moisture uptake at 25°C/60% RH to determine optimal storage conditions (e.g., desiccated vs. ambient).

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.

- DSC/TGA : Measure thermal decomposition profiles to identify safe handling temperatures. Prior studies on tert-butyl carbamates suggest decomposition onset at ~150–200°C .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the reactivity of tert-butyl carbamates with Grignard reagents?

Methodological Answer: Contradictions may stem from solvent polarity or nucleophile strength. To clarify:

- Conduct competitive reactivity assays using this compound with varying Grignard reagents (e.g., MeMgBr vs. PhMgBr) in THF or Et₂O.

- Monitor reaction progress via in situ IR or NMR to detect intermediate species.

- Cross-reference kinetic data with computational studies (e.g., Fukui indices for electrophilicity) to predict reactive sites .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in tert-butyl carbamate synthesis?

Methodological Answer:

- Apply multivariate analysis (MVA) to identify critical process parameters (e.g., temperature, stoichiometry) affecting yield/purity.

- Use control charts (e.g., X-bar/R charts) to monitor variability across ≥10 batches.

- Perform ANOVA to compare means of key metrics (e.g., enantiomeric excess) under different conditions, as validated in pharmaceutical intermediate studies .

Safety and Handling

Q. What personal protective equipment (PPE) and engineering controls are essential for handling tert-butyl carbamates in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.